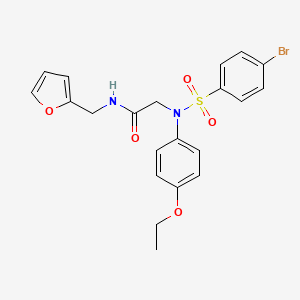
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
Descripción general
Descripción
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, an ethoxyaniline moiety, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl sulfonyl chloride and 4-ethoxyaniline. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring or the ethoxyaniline moiety may be susceptible to oxidation under certain conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The sulfonyl and bromophenyl groups could play a role in binding to the target site, while the furan ring might influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
- 2-(N-(4-methylphenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
- 2-(N-(4-fluorophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide distinguishes it from other similar compounds. This bromine atom can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among its analogs.
Propiedades
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O5S/c1-2-28-18-9-7-17(8-10-18)24(15-21(25)23-14-19-4-3-13-29-19)30(26,27)20-11-5-16(22)6-12-20/h3-13H,2,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHGHHUQWWINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3455522.png)
![4-O-[2-[(4-methoxy-4-oxobutanoyl)amino]-5-methylphenyl] 1-O-methyl butanedioate](/img/structure/B3455523.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-ethoxyphenol](/img/structure/B3455533.png)
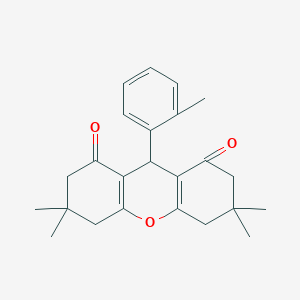
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3455547.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3455553.png)
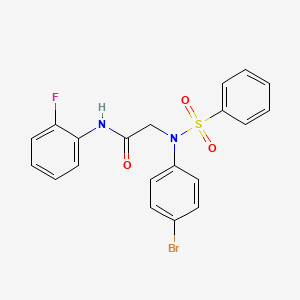
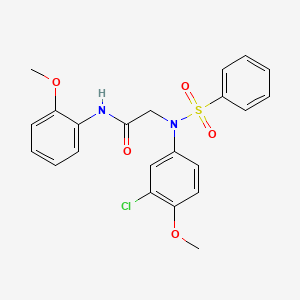
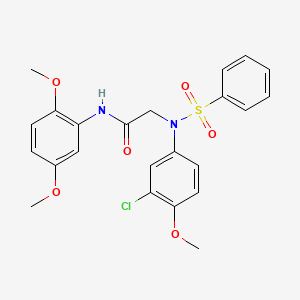
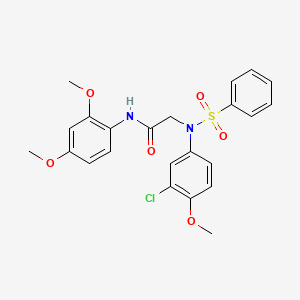
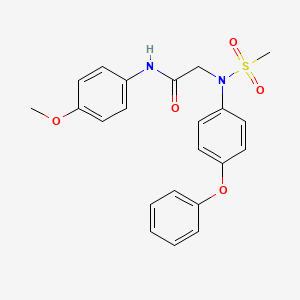
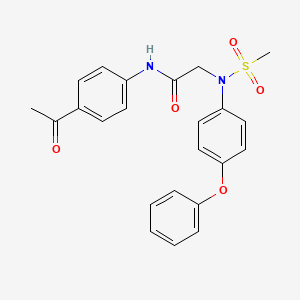
![2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3455608.png)
![1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE](/img/structure/B3455616.png)
